

Amycolatopsin C: A Technical Guide to its Structure, Properties, and Antimycobacterial Potential

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Compound of Interest

Compound Name: Amycolatopsin C

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Abstract

Amycolatopsin C is a novel 22-membered glycosylated polyketide macrolide, a class of natural products known for their complex structures and diverse biological activities. Isolated from the Australian soil bacterium *Amycolatopsis* sp. MST-108494, **Amycolatopsin C** has demonstrated selective and promising activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Amycolatopsin C**. It details the experimental protocols for its isolation and characterization and presents a logical workflow of its discovery, positioning it as a molecule of interest for further investigation in antimicrobial drug development.

Chemical Structure and Physicochemical Properties

Amycolatopsin C is structurally related to the apoptolidin and ammocidin families of macrolides.[2] It is distinguished as a new glycosylated macrolactone.[2] The core structure is a 22-membered ring, and its unique properties arise from specific functional group substitutions. Notably, it is the aglycone counterpart to Amycolatopsin A, resulting from the hydrolysis of the disaccharide moiety.[2] This structural difference significantly reduces its cytotoxicity against mammalian cells while retaining potent antimycobacterial properties.[2]

Table 1: Physicochemical and Identification Properties of **Amycolatopsin C**

Property	Data	Source
Compound Class	Glycosylated Polyketide Macrolide	[2]
Systematic Name	Amycolatopsin C	[2]
Producing Organism	Amycolatopsis sp. MST-108494	[1][2]
CAS Registry Number	2209112-98-9	[1]
Habitat of Source	Soil (Southern Australia)	[1][2]
Structural Relationship	Aglycone of Amycolatopsin A; Related to Ammocidins and Apoptolidins	[2]

Biological Activity

Amycolatopsin C has been identified as a selective inhibitor of mycobacteria. Its activity has been primarily evaluated against *Mycobacterium bovis* (BCG) and the virulent *Mycobacterium tuberculosis* H37Rv strain.[2]

Table 2: In Vitro Biological Activity of **Amycolatopsin C**

Target Organism/Cell Line	Assay Type	Result (IC ₅₀)	Notes	Source
M. tuberculosis H37Rv	Growth Inhibition Assay	4.4 µM	Demonstrates potent antimycobacteria I activity.	[1]
M. bovis (BCG)	Growth Inhibition Assay	Active	Selectively inhibited growth when compared with other Gram-positive or Gram-negative bacteria.	[2]
Mammalian Cells	Cytotoxicity Assay	Low	Hydrolysis of the disaccharide moiety (compared to Amycolatopsin A) significantly decreases cytotoxicity.	[2]

Experimental Protocols

The following methodologies are based on the discovery and characterization of **Amycolatopsin C** by Khalil, Z.G., et al. (2017).

Fermentation and Production

- Organism: Amycolatopsin sp. MST-108494 was used for fermentation.
- Media Optimization: The producing organism was subjected to a series of fermentation and media optimization trials to enhance the production of the target secondary metabolites.

- **Analytical Profiling:** Production was monitored using analytical chemical profiling techniques (e.g., HPLC) to detect and quantify the presence of Amycolatopsins.
- **Large-Scale Fermentation:** Two complementary large-scale fermentations were conducted to generate sufficient material for isolation.

Isolation and Purification

- **Extraction:** The fermentation broth was chemically fractionated to isolate the crude mixture of polyketides.
- **Chromatography:** A multi-step chromatographic process was employed for the purification of individual compounds. This typically involves:
 - Initial separation using techniques like solid-phase extraction.
 - Further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution.

Structure Elucidation

- **Spectroscopic Analysis:** The definitive structure of **Amycolatopsin C** was determined through a combination of detailed spectroscopic methods:
 - **Mass Spectrometry (MS):** High-resolution mass spectrometry was used to determine the molecular formula.
 - **Nuclear Magnetic Resonance (NMR):** A full suite of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity and stereochemistry of the molecule.

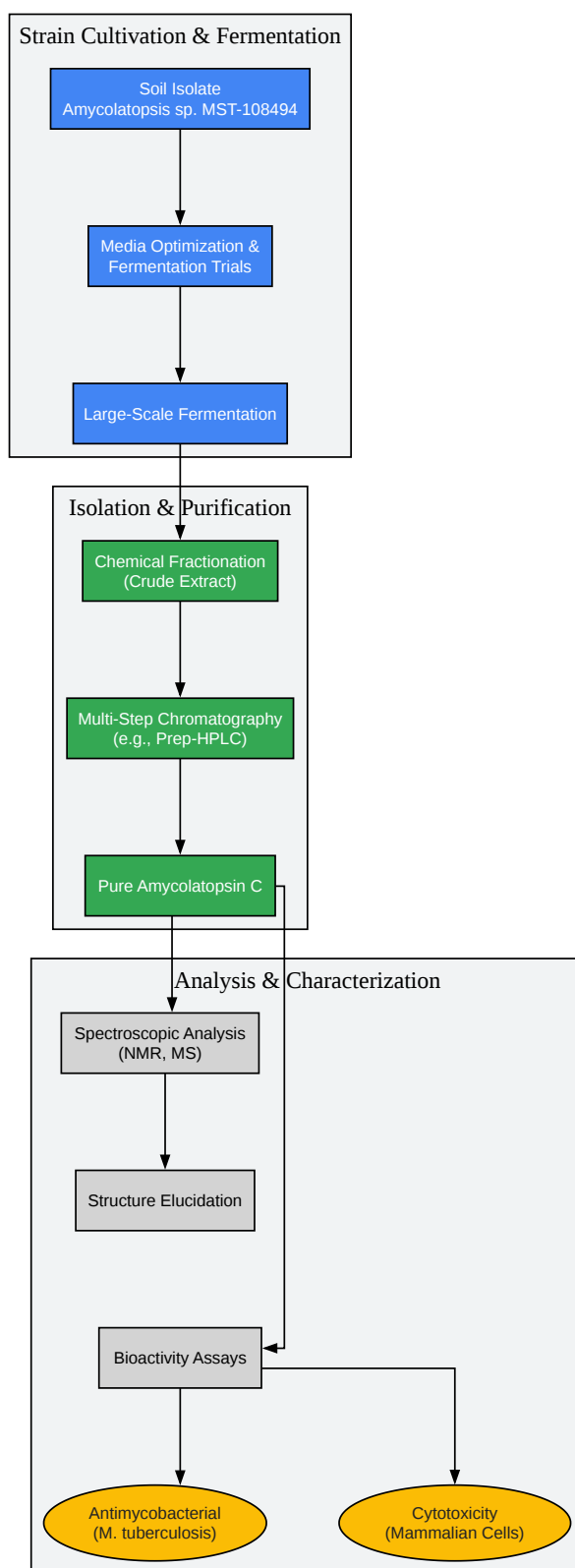
Antimycobacterial and Cytotoxicity Assays

- **Bacterial Strains:** Mycobacterium bovis (BCG), Mycobacterium tuberculosis (H37Rv), and a panel of other Gram-positive and Gram-negative bacteria were used to assess selectivity.
- **Growth Inhibition Assay:**

- Bacterial cultures were grown to a specific optical density.
- Cultures were exposed to serial dilutions of pure **Amycolatopsin C**.
- Inhibition of growth was measured after a defined incubation period, typically by monitoring absorbance or using a viability dye (e.g., resazurin).
- The IC_{50} value was calculated as the concentration of the compound that inhibits 50% of bacterial growth.
- Mammalian Cell Cytotoxicity Assay:
 - A suitable mammalian cell line was cultured under standard conditions.
 - Cells were treated with various concentrations of **Amycolatopsin C**.
 - Cell viability was assessed after an incubation period (e.g., 24-72 hours) using a standard method like the MTT or MTS assay.
 - Low cytotoxicity is characterized by a high IC_{50} value against the mammalian cell line.

Discovery and Characterization Workflow

The following diagram illustrates the logical workflow from the initial screening of the producing organism to the final characterization of **Amycolatopsin C**'s biological activity.



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Workflow for **Amycolatopsin C** Discovery and Evaluation.

Conclusion and Future Outlook

Amycolatopsin C represents a promising scaffold for the development of new antituberculosis agents. Its selective activity against *M. tuberculosis* combined with low mammalian cytotoxicity makes it a compelling lead compound.^[2] Future research should focus on elucidating its precise mechanism of action within the mycobacterial cell, which is currently unknown. Furthermore, structure-activity relationship (SAR) studies, involving the semi-synthesis of analogues, could optimize its potency and pharmacokinetic properties, paving the way for preclinical development. The biosynthetic pathway of **Amycolatopsin C** also warrants investigation to enable potential bioengineering approaches for novel derivative production.

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References

- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
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